synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one
synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one
An In-Depth Technical Guide to the Synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-amino-4-trifluoromethylquinolin-2(1H)-one, a key intermediate in the development of selective androgen receptor modulators (SARMs).[1] The synthesis is dissected into two primary stages: the construction of the quinolinone core via an acid-catalyzed Knorr cyclization, followed by the selective reduction of a nitro functional group. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations behind the chosen synthetic route.
Introduction and Strategic Overview
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds.[2][3] The introduction of a trifluoromethyl group at the 4-position and an amino group at the 6-position yields a versatile building block, 6-amino-4-trifluoromethylquinolin-2(1H)-one. Its primary significance lies in its role as a precursor for advanced pharmaceutical agents, such as LGD-2226, an orally active SARM investigated for treating muscle wasting and osteoporosis.[1]
The synthetic strategy detailed herein is a classic, reliable approach that leverages common starting materials and well-established chemical transformations. The core logic involves a two-step sequence:
-
Ring Formation: Construction of the bicyclic quinolinone system from acyclic precursors.
-
Functional Group Interconversion: Conversion of a nitro group, which serves as a stable precursor and directing group, into the target primary amine.
This approach ensures high regioselectivity and yields, making it suitable for laboratory-scale synthesis and scalable production.
Retrosynthetic Analysis
A retrosynthetic breakdown of the target molecule reveals a logical disconnection at the C-N bond of the amino group and across the heterocyclic ring, pointing directly to the Knorr quinoline synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the 6-Nitro-4-trifluoromethylquinolin-2(1H)-one Core
The foundational step of this synthesis is the construction of the quinolinone ring system. For this, the Knorr quinoline synthesis is an exceptionally effective method, specifically for producing 2-quinolones.[2][4][5]
Principle & Mechanism: The Knorr Quinoline Synthesis
The Knorr synthesis involves the reaction of an aniline with a β-ketoester. The reaction proceeds in two distinct stages:
-
Anilide Formation: The aniline first reacts with the ester group of the β-ketoester, typically at high temperatures, to form a β-ketoanilide intermediate. This contrasts with the Conrad-Limpach synthesis where, under milder (kinetic) conditions, the aniline attacks the ketone carbonyl.[6][7][8]
-
Cyclization: The resulting β-ketoanilide undergoes an intramolecular electrophilic aromatic substitution in the presence of a strong acid, such as sulfuric acid. The enol or enolate of the β-keto group attacks the aniline ring, followed by dehydration to form the aromatic quinolinone ring.[2][5]
Caption: Generalized workflow of the Knorr synthesis.
Experimental Protocol: Synthesis of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one
This protocol is adapted from established procedures for analogous Knorr cyclizations.[9] The choice of 4-nitroaniline as the starting material is strategic; the nitro group is a robust electron-withdrawing group that directs the electrophilic cyclization to the ortho position and serves as a convenient precursor to the final amino group.
Materials and Reagents:
-
4-Nitroaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Sulfuric acid (H₂SO₄), concentrated (98%) or ~70%
-
Crushed ice
-
Deionized water
-
Diethyl ether (or other suitable organic solvent for washing)
Procedure:
-
Anilide Formation:
-
In a round-bottom flask equipped with a reflux condenser, add 4-nitroaniline (1 equivalent).
-
To this, add ethyl 4,4,4-trifluoroacetoacetate (1 to 1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux (typically 130-150°C) and maintain for 12-16 hours. The reaction can be monitored by TLC to observe the consumption of the starting aniline.
-
After cooling to room temperature, the crude β-ketoanilide intermediate may solidify. It can be used directly in the next step.
-
-
Cyclization and Work-up:
-
Carefully add concentrated sulfuric acid (~70%) to the crude intermediate. The amount should be sufficient to create a stirrable slurry or solution (e.g., 3-5 mL per gram of starting aniline).
-
Heat the mixture to 95-100°C with stirring for 4-6 hours. The color of the solution will typically darken.
-
After the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the product and quench the acid.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Further wash the solid with a non-polar solvent like diethyl ether to remove any unreacted organic impurities.
-
Dry the resulting solid (6-nitro-4-trifluoromethylquinolin-2(1H)-one) under vacuum. The product is typically a pale yellow or off-white solid.
-
Part II: Synthesis of 6-Amino-4-trifluoromethylquinolin-2(1H)-one
The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild conditions, which prevent unwanted side reactions.
Principle & Mechanism: Catalytic Hydrogenation
The reduction of a nitro group using hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C), is a heterogeneous catalytic process. The mechanism involves the adsorption of both the nitro compound and hydrogen onto the surface of the palladium catalyst. A series of stepwise reductions occurs on the catalyst surface, proceeding through nitroso and hydroxylamino intermediates, which are rapidly converted to the final amine.[10][11] The process is highly selective for the nitro group, leaving the quinolinone ring and trifluoromethyl group intact.
Caption: Experimental workflow for the reduction step.
Experimental Protocol: Reduction of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one
This protocol is based directly on a reported synthesis of the target compound.[1]
Materials and Reagents:
-
6-Nitro-4-trifluoromethylquinolin-2(1H)-one
-
Palladium on carbon (5% Pd/C)
-
Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂)
-
Argon (Ar) or Nitrogen (N₂) gas
-
Celite or silica gel for filtration
Procedure:
-
Reaction Setup:
-
Place 6-nitro-4-trifluoromethylquinolin-2(1H)-one (1 equivalent, e.g., 17.0 g) into a suitable round-bottom flask or hydrogenation vessel.
-
Add ethanol to create a suspension (e.g., 400 mL for 17 g).
-
Flush the vessel with an inert gas (Argon or N₂) to remove air.
-
-
Catalyst Addition and Hydrogenation:
-
Under the inert atmosphere, carefully add 5% Pd/C catalyst (e.g., 2.0 g for 17 g of starting material). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Seal the vessel and evacuate the inert gas, then backfill with hydrogen gas. This is often done using a hydrogen-filled balloon for atmospheric pressure reactions or in a Parr hydrogenation apparatus for higher pressures.
-
Stir the mixture vigorously under the hydrogen atmosphere at room temperature.
-
-
Monitoring and Work-up:
-
The reaction progress can be monitored by TLC or LC-MS. The reaction may take 24-48 hours to reach completion.
-
Once the starting material is consumed, vent the hydrogen gas and flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite or silica gel to remove the Pd/C catalyst. Wash the pad thoroughly with additional ethanol to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the target compound, 6-amino-4-trifluoromethylquinolin-2(1H)-one, which is typically a bright yellow solid.[1]
-
Data Summary
The following table summarizes the key parameters for the described two-step synthesis.
| Step | Reaction Name | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Knorr Quinolinone Synthesis | 4-Nitroaniline, Ethyl 4,4,4-trifluoroacetoacetate, H₂SO₄ | None, then H₂SO₄ | 130-150°C, then 95-100°C | 12-16 h, then 4-6 h | 70-85% |
| 2 | Catalytic Hydrogenation | 6-Nitro...quinolone, H₂, 5% Pd/C | Ethanol | Room Temp. | 24-48 h | >90%[1] |
Conclusion
The can be reliably achieved through a two-stage process commencing with a Knorr quinolinone synthesis between 4-nitroaniline and ethyl 4,4,4-trifluoroacetoacetate, followed by a high-yielding catalytic hydrogenation of the intermediate nitro-quinolone. This pathway is characterized by its operational simplicity, use of readily available reagents, and robust, reproducible outcomes. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists engaged in the synthesis of this important pharmaceutical intermediate and its analogs.
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